Benzenecarbodithioic acid, 2,4-dihydroxy-
Overview
Description
Synthesis Analysis
While specific synthesis methods for Benzenecarbodithioic acid, 2,4-dihydroxy- were not found, a related compound, 2,4-Dihydroxybutyric acid, has been synthesized using a methanol assimilation pathway in engineered Escherichia coli . This process involved the conversion of methanol into formaldehyde, which was then combined with pyruvate derived from glycolysis to form the key intermediate 2-keto-4-hydroxybutyric acid . This was subsequently transformed into the target product 2,4-DHB by an enzymatic hydrogenation reaction .Molecular Structure Analysis
The molecular structure of Benzenecarbodithioic acid, 2,4-dihydroxy- consists of a benzene ring bearing a carboxyl and two hydroxyl groups . The average mass is 154.253 Da and the monoisotopic mass is 153.991089 Da .Physical and Chemical Properties Analysis
Benzenecarbodithioic acid, 2,4-dihydroxy- has an average mass of 154.253 Da and a monoisotopic mass of 153.991089 Da . More specific physical and chemical properties were not found in the available resources.Safety and Hazards
While specific safety and hazard information for Benzenecarbodithioic acid, 2,4-dihydroxy- was not found, a related compound, 2,4-Dihydroxybenzoic acid, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation .
Properties
IUPAC Name |
2,4-dihydroxybenzenecarbodithioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDASILVGJUAPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=S)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470594 | |
Record name | Benzenecarbodithioic acid, 2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32361-58-3 | |
Record name | Benzenecarbodithioic acid, 2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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